molecular formula C17H11ClF5N3O2 B2837508 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,6-difluorobenzenecarboxylate CAS No. 338399-93-2

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,6-difluorobenzenecarboxylate

Cat. No.: B2837508
CAS No.: 338399-93-2
M. Wt: 419.74
InChI Key: WWZPQCDNQYPEIV-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,6-difluorobenzenecarboxylate is a useful research compound. Its molecular formula is C17H11ClF5N3O2 and its molecular weight is 419.74. The purity is usually 95%.
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Biological Activity

The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,6-difluorobenzenecarboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in pharmacology and agriculture.

  • Molecular Formula : C₁₄H₁₃ClF₃N₃O₂
  • Molecular Weight : 348.73 g/mol
  • CAS Number : 339016-29-4
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves multiple steps, including the introduction of the trifluoromethyl and chloro substituents on the pyridine ring, followed by the formation of the carboxylate ester. The synthetic route typically employs reagents such as cyanomethyl derivatives and difluorobenzoic acid derivatives.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing the trifluoromethylpyridine moiety have demonstrated significant activity against various bacterial strains including Xanthomonas oryzae and Ralstonia solanacearum .

CompoundActivity Against Xoo (%)Activity Against R. solanacearum (%)
E15754
E35344
E56450

The above table summarizes the effectiveness of certain thioether-containing compounds that share structural similarities with our compound of interest.

Insecticidal Activity

Insecticidal assessments have also been conducted on related compounds. The trifluoromethylpyridine derivatives were found to possess notable insecticidal properties against pests like Plutella xylostella. Compounds were tested at various concentrations, revealing that some exhibited higher efficacy than traditional insecticides .

Study on Trifluoromethylpyridine Derivatives

A comprehensive study synthesized several trifluoromethylpyridine amide derivatives and evaluated their biological activities. These compounds were assessed for their antibacterial and insecticidal activities, with some showing superior performance compared to established commercial products .

In particular, compounds with specific substituents (such as chloro and difluoro groups) demonstrated enhanced activity profiles. For example, a compound with a dichlorobenzyl group showed an impressive antibacterial activity of 67% against R. solanacearum at a concentration of 100 mg/L , significantly outperforming the control .

Discussion

The biological activity of This compound suggests that it may serve as a potent agent in both pharmaceutical and agricultural applications. Its structural characteristics contribute to its effectiveness against bacterial pathogens and agricultural pests.

Properties

IUPAC Name

[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] 2,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF5N3O2/c18-11-6-9(17(21,22)23)7-25-15(11)26-8-10(4-5-24)28-16(27)14-12(19)2-1-3-13(14)20/h1-3,6-7,10H,4,8H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZPQCDNQYPEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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